Cas no 2411289-06-8 (N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide)

N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide is a specialized organic compound featuring a benzylpiperidine core linked to an oxirane-2-carboxamide moiety. This structure confers reactivity and versatility, making it valuable in synthetic chemistry and pharmaceutical research. The presence of the oxirane (epoxide) group enables ring-opening reactions, facilitating further functionalization, while the benzylpiperidine scaffold enhances binding affinity in biologically active molecules. Its well-defined stereochemistry and stability under controlled conditions make it suitable for applications in medicinal chemistry, particularly as an intermediate in the synthesis of targeted therapeutics. The compound's purity and consistent performance are critical for reproducible results in research and development.
N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide structure
2411289-06-8 structure
Product Name:N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide
CAS No:2411289-06-8
MF:C16H22N2O2
MW:274.358084201813
CID:5968805
PubChem ID:154880258
Update Time:2025-10-25

N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • Z3687604351
    • 2411289-06-8
    • N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide
    • EN300-7560882
    • Inchi: 1S/C16H22N2O2/c1-17(16(19)15-12-20-15)14-7-9-18(10-8-14)11-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3
    • InChI Key: QZIZCRVONRVTNB-UHFFFAOYSA-N
    • SMILES: O1CC1C(N(C)C1CCN(CC2C=CC=CC=2)CC1)=O

Computed Properties

  • Exact Mass: 274.168127949g/mol
  • Monoisotopic Mass: 274.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 36.1Ų

N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7560882-1.0g
N-(1-benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide
2411289-06-8 95.0%
1.0g
$0.0 2025-02-24

N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide Related Literature

Additional information on N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide

N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide: A Comprehensive Overview

N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide (CAS No. 2411289-06-8) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article provides a detailed overview of the chemical properties, synthesis methods, biological activities, and recent research advancements associated with N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide.

The molecular structure of N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide is composed of a benzyl-substituted piperidine ring and an oxirane moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound. The piperidine ring, a common motif in many biologically active molecules, contributes to the compound's lipophilicity and receptor binding affinity. The oxirane group, on the other hand, is highly reactive and can participate in various chemical reactions, making it a valuable scaffold for drug design and synthesis.

Recent studies have explored the synthesis of N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide using different methodologies. One notable approach involves the coupling of 1-benzylpiperidine with methyloxirane carboxylic acid chloride in the presence of a suitable base. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production. Another synthetic route involves the use of palladium-catalyzed cross-coupling reactions, which have been shown to be efficient and selective for the formation of the desired product.

In terms of biological activity, N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide has demonstrated significant potential in several areas. One key area of interest is its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. Studies have shown that this compound can act as a selective agonist or antagonist at specific receptors, making it a promising candidate for the treatment of neurological disorders such as Parkinson's disease and depression.

Additionally, research has highlighted the anti-inflammatory properties of N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide. In vitro studies using human cell lines have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide has also been investigated. Preclinical studies have shown that this compound exhibits good oral bioavailability and a favorable half-life, which are important factors for drug development. Furthermore, toxicological evaluations have indicated that N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.

Recent advancements in computational chemistry have further enhanced our understanding of the structure-function relationship of N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide. Molecular docking studies have provided insights into the binding modes and interactions between this compound and its target receptors. These computational models have been instrumental in guiding the rational design of more potent and selective analogs.

In conclusion, N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide (CAS No. 2411289-06-8) is a promising compound with diverse biological activities and therapeutic potential. Ongoing research continues to explore its applications in various medical fields, driven by its unique chemical structure and favorable pharmacological properties. As more data becomes available from clinical trials and further studies, it is anticipated that this compound will play a significant role in advancing our understanding and treatment of several diseases.

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